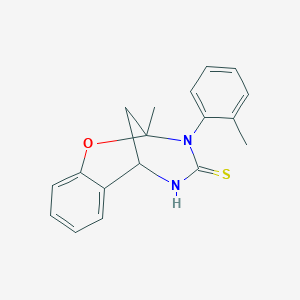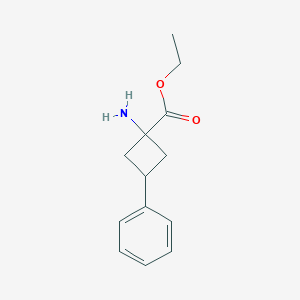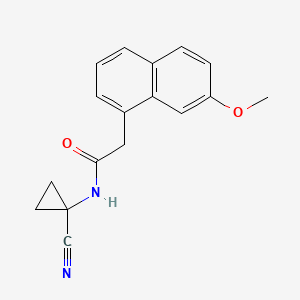
Ethyl 5-benzamido-3-methyl-4-thiocyanatothiophene-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 5-benzamido-3-methyl-4-thiocyanatothiophene-2-carboxylate: is a synthetic organic compound that belongs to the thiophene family Thiophenes are sulfur-containing heterocycles known for their stability and aromatic properties This particular compound is characterized by its complex structure, which includes a benzamido group, a thiocyanate group, and an ethyl ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-benzamido-3-methyl-4-thiocyanatothiophene-2-carboxylate typically involves multiple steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of a ketone, an α-cyanoester, and elemental sulfur.
Introduction of the Benzamido Group: The benzamido group can be introduced via an amide coupling reaction, where benzoyl chloride reacts with an amine derivative of the thiophene ring.
Thiocyanation: The thiocyanate group is introduced by reacting the thiophene derivative with thiocyanogen or a thiocyanate salt under appropriate conditions.
Esterification: The final step involves esterification to introduce the ethyl ester group, typically using ethanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be essential to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Oxidation: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can target the thiocyanate group, converting it to an amine or other derivatives.
Substitution: The benzamido and thiocyanate groups can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed for reduction.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted thiophene derivatives, depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, Ethyl 5-benzamido-3-methyl-4-thiocyanatothiophene-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound can be used to study the interactions of thiophene derivatives with biological molecules. Its structural features make it a candidate for investigating enzyme inhibition and receptor binding.
Medicine
Potential medicinal applications include the development of new pharmaceuticals. The benzamido and thiocyanate groups are known to interact with biological targets, suggesting possible uses in drug design for conditions such as cancer or infectious diseases.
Industry
In industry, this compound could be used in the production of advanced materials, such as conductive polymers or specialty coatings, due to its aromatic and sulfur-containing structure.
作用機序
The mechanism of action of Ethyl 5-benzamido-3-methyl-4-thiocyanatothiophene-2-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The benzamido group can form hydrogen bonds, while the thiocyanate group can participate in nucleophilic or electrophilic interactions. These interactions can modulate the activity of biological pathways, leading to various effects depending on the specific target.
類似化合物との比較
Similar Compounds
Ethyl 5-amino-3-methyl-4-thiocyanatothiophene-2-carboxylate: Similar structure but with an amino group instead of a benzamido group.
Methyl 5-benzamido-3-methyl-4-thiocyanatothiophene-2-carboxylate: Similar structure but with a methyl ester instead of an ethyl ester.
Ethyl 5-benzamido-3-methyl-4-cyanothiophene-2-carboxylate: Similar structure but with a cyano group instead of a thiocyanate group.
Uniqueness
This compound is unique due to the combination of its functional groups. The presence of both a benzamido and a thiocyanate group on the thiophene ring provides distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.
特性
IUPAC Name |
ethyl 5-benzamido-3-methyl-4-thiocyanatothiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3S2/c1-3-21-16(20)13-10(2)12(22-9-17)15(23-13)18-14(19)11-7-5-4-6-8-11/h4-8H,3H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZILEBMOPZEPGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(S1)NC(=O)C2=CC=CC=C2)SC#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2,5-dimethoxyphenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2517032.png)



![N-cyano-3-ethyl-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]aniline](/img/structure/B2517040.png)


![N-ethyl-4-{4-[(3-fluorophenyl)methyl]piperazin-1-yl}pyrimidin-2-amine](/img/structure/B2517046.png)
![3-cyclopropyl-N'-[(E)-(4-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B2517047.png)
![3-[7-(2-Fluorophenyl)-1,4-thiazepane-4-carbonyl]benzonitrile](/img/structure/B2517049.png)
![7-tert-Butyl-2,4-dichloro-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine](/img/structure/B2517050.png)

